N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the 2,5-Dioxopyrrolidin-1-yl group: This can be achieved through the reaction of succinic anhydride with ammonia or an amine.
Attachment of the ethoxyethyl linker: This step involves the reaction of the 2,5-Dioxopyrrolidin-1-yl group with ethylene oxide or a similar ethoxyethylating agent.
Formation of the tetrahydronaphthalene moiety: This can be synthesized through hydrogenation of naphthalene or a related aromatic compound.
Sulfonamide formation: The final step involves the reaction of the tetrahydronaphthalene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The tetrahydronaphthalene moiety can be reduced to form decahydronaphthalene derivatives.
Substitution: The ethoxyethyl linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Decahydronaphthalene derivatives.
Substitution: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ethoxyethyl linker and tetrahydronaphthalene moiety contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide
Uniqueness
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a sulfonamide group with a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17-7-8-18(22)20(17)10-12-25-11-9-19-26(23,24)16-6-5-14-3-1-2-4-15(14)13-16/h5-6,13,19H,1-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDRPIGZQZJALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOCCN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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